Cas no 887247-29-2 (3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid)

3-Amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound featuring both pyridine and thiophene moieties, making it a versatile intermediate in medicinal chemistry and material science. Its bifunctional structure, incorporating an amino group and a carboxylic acid, allows for diverse derivatization, facilitating applications in drug discovery, particularly as a building block for kinase inhibitors or bioactive molecules. The pyridinyl-thiophene backbone contributes to enhanced binding interactions in target proteins. This compound exhibits good synthetic utility due to its reactivity in amide coupling and cyclization reactions. Its well-defined structure and purity make it suitable for high-precision research applications.
3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid structure
887247-29-2 structure
Product Name:3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid
CAS No:887247-29-2
MF:C10H8N2O2S
MW:220.247720718384
CID:2113415
PubChem ID:28812103
Update Time:2025-05-20

3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-amino-5-(3-pyridinyl)-2-Thiophenecarboxylic acid
    • KDQOMQMSVBAIFR-UHFFFAOYSA-N
    • 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid
    • Inchi: 1S/C10H8N2O2S/c11-7-4-8(15-9(7)10(13)14)6-2-1-3-12-5-6/h1-5H,11H2,(H,13,14)
    • InChI Key: KDQOMQMSVBAIFR-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)O)=C(C=C1C1C=NC=CC=1)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 250
  • Topological Polar Surface Area: 104

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3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid Related Literature

Additional information on 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid

Introduction to 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid (CAS No. 887247-29-2)

3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 887247-29-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and potential applications in drug development. The structural features of 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid, particularly the presence of both amino and pyridine substituents, make it a promising candidate for further exploration in synthetic chemistry and pharmacological studies.

The thiophene core is a five-membered aromatic ring containing sulfur, which is known to contribute to the stability and reactivity of the molecule. The incorporation of an amino group at the 3-position and a pyridine moiety at the 5-position introduces additional functional handles that can be exploited for further derivatization. These functional groups not only enhance the solubility and bioavailability of the compound but also provide sites for interaction with biological targets such as enzymes and receptors.

In recent years, there has been a growing interest in thiophene-based compounds due to their role as key intermediates in the synthesis of various pharmaceuticals. The structural motif of 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid has been explored in several studies for its potential applications in treating inflammatory diseases, cancer, and infectious disorders. The pyridine ring, in particular, is known to be a privileged scaffold in drug design, often contributing to binding affinity and selectivity.

One of the most compelling aspects of 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid is its versatility in chemical modification. The amino group at the 3-position can be further functionalized into amides, ureas, or sulfonamides, while the pyridine ring can undergo various transformations such as alkylation, acylation, or disulfide formation. These modifications allow chemists to fine-tune the properties of the compound, making it adaptable for different therapeutic applications.

Recent research has highlighted the role of 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid in developing novel inhibitors targeting specific enzymes involved in disease pathways. For instance, studies have demonstrated its potential as a scaffold for designing kinase inhibitors, which are crucial in cancer therapy. The ability of this compound to interact with protein targets through both hydrogen bonding and hydrophobic interactions makes it an attractive candidate for drug discovery.

The synthesis of 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group interconversions. Advances in catalytic methods have enabled more efficient and sustainable synthesis of this compound, aligning with green chemistry principles.

In addition to its pharmaceutical applications, 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid has shown promise in material science. Its unique electronic properties make it suitable for use in organic semiconductors and optoelectronic devices. The integration of this compound into advanced materials could lead to innovations in fields such as organic electronics and photovoltaics.

The biological activity of 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid has been extensively studied in vitro and in vivo. Preclinical trials have indicated its potential efficacy against various pathological conditions, including inflammation and tumor growth. The compound's ability to modulate signaling pathways associated with these diseases makes it a valuable asset in drug development pipelines.

As research continues to uncover new therapeutic targets and mechanisms, the significance of 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylic acid is likely to grow further. Its unique structural features and versatile chemical properties position it as a key intermediate in the development of next-generation therapeutics. Collaborative efforts between synthetic chemists, biologists, and pharmacologists will be essential to fully realize its potential in medicine and beyond.

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